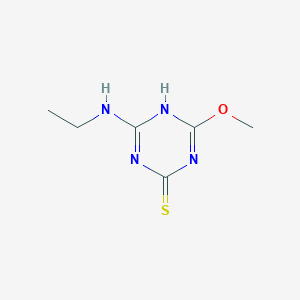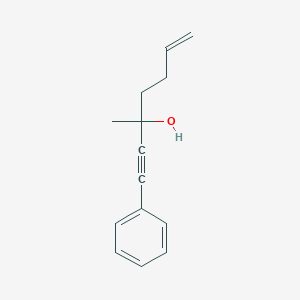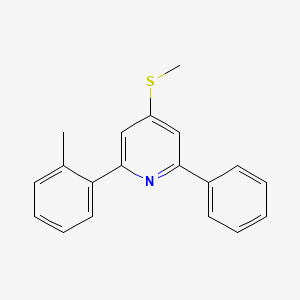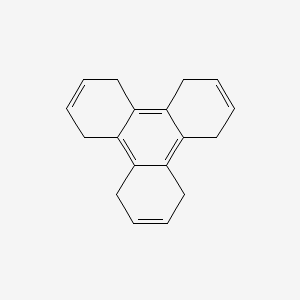![molecular formula C23H36O3Sn B14314024 Tricyclohexyl[(furan-2-carbonyl)oxy]stannane CAS No. 108861-98-9](/img/structure/B14314024.png)
Tricyclohexyl[(furan-2-carbonyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclohexyl[(furan-2-carbonyl)oxy]stannane is an organotin compound characterized by the presence of a furan-2-carbonyl group attached to a tricyclohexylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tricyclohexyl[(furan-2-carbonyl)oxy]stannane typically involves the reaction of tricyclohexyltin chloride with furan-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:
(C6H11)3SnCl+C4H3OCOOH→(C6H11)3SnOCOC4H3+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclohexyl[(furan-2-carbonyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The organotin moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the organotin moiety under mild conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Various organotin-substituted products.
Wissenschaftliche Forschungsanwendungen
Tricyclohexyl[(furan-2-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of tricyclohexyl[(furan-2-carbonyl)oxy]stannane involves its interaction with molecular targets through the organotin moiety. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Tricyclohexylstannane: Lacks the furan-2-carbonyl group, making it less versatile in terms of chemical reactivity.
Furan-2-carboxylic acid derivatives: Do not contain the organotin moiety, limiting their applications in organometallic chemistry.
Uniqueness: Tricyclohexyl[(furan-2-carbonyl)oxy]stannane is unique due to the combination of the organotin moiety and the furan-2-carbonyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
108861-98-9 |
|---|---|
Molekularformel |
C23H36O3Sn |
Molekulargewicht |
479.2 g/mol |
IUPAC-Name |
tricyclohexylstannyl furan-2-carboxylate |
InChI |
InChI=1S/3C6H11.C5H4O3.Sn/c3*1-2-4-6-5-3-1;6-5(7)4-2-1-3-8-4;/h3*1H,2-6H2;1-3H,(H,6,7);/q;;;;+1/p-1 |
InChI-Schlüssel |
NMAFESFDOSYBRO-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


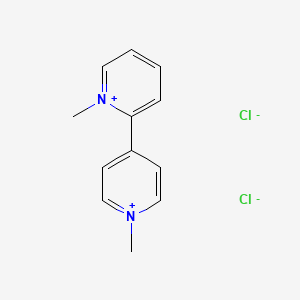
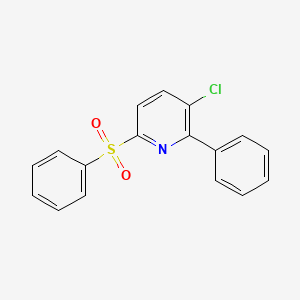
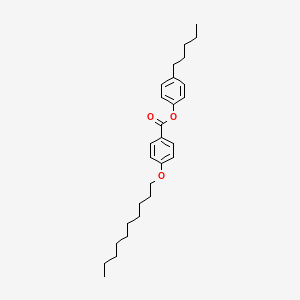
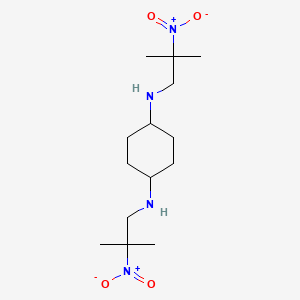
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)

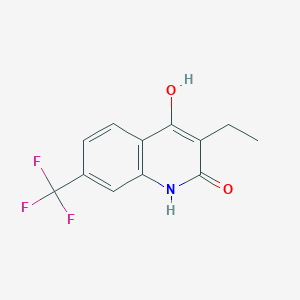
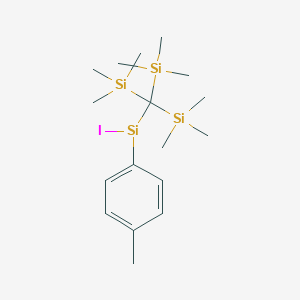
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
